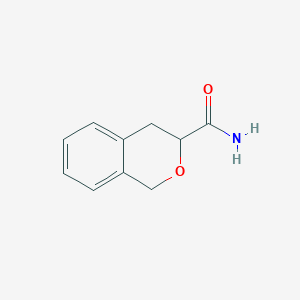
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is an organic compound belonging to the isochromane family. It is a bicyclic compound consisting of a benzene ring fused to a seven-membered lactam ring. It is an amide derivative of isochroman, and its chemical formula is C10H9NO.
準備方法
Synthetic Routes and Reaction Conditions: 3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can be synthesized through various methods. One common approach involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This method yields highly functionalized 3-isochromanones under mild reaction conditions . Another approach involves the enantioselective synthesis of α-quaternary isochromanes by combining oxidative aminocatalysis and gold catalysis .
Industrial Production Methods: Industrial production methods for isochromane-3-carboxamide typically involve the use of palladium catalysts. For example, isochroman-3-ones can be prepared from 1,3-bis-(halomethyl)-benzenes, carbon monoxide, and water over a palladium catalyst .
化学反応の分析
Types of Reactions: 3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include achiral dirhodium salts, chiral N,N′-dioxide–metal complexes, and α-diazoketones. These reagents facilitate reactions such as Z-selective-1,3-OH insertion/aldol cyclization .
Major Products Formed: The major products formed from these reactions include highly functionalized 3-isochromanones and benzo-fused δ-lactones bearing vicinal quaternary stereocenters .
科学的研究の応用
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has a wide range of scientific research applications. It is used in the synthesis of various bioactive compounds and natural products. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals with central nervous system, antitumor, antimicrobial, and anti-inflammatory properties . Additionally, it has applications in the industry for the production of fine chemicals and pharmaceuticals .
作用機序
The mechanism of action of isochromane-3-carboxamide involves its interaction with molecular targets and pathways. For example, similar compounds like 8-methoxycoumarin-3-carboxamides exhibit anticancer activity by targeting caspase-3/7 and β-tubulin polymerization . Although specific studies on isochromane-3-carboxamide are limited, it is likely to have similar mechanisms of action due to its structural similarity.
類似化合物との比較
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can be compared with other similar compounds such as isocoumarins and 3,4-dihydroisocoumarins. These compounds share structural similarities and have similar pharmacological properties. For instance, isocoumarins are known for their valuable pharmacological properties, including antimicrobial and anti-inflammatory activities . Another similar compound is coumarin-3-carboxamide, which has shown potential in inhibiting the growth of cancer cells .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and bioactive compounds.
特性
IUPAC Name |
3,4-dihydro-1H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXFDAVKFWNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2731062.png)
![(2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2731063.png)
![2,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2731064.png)




![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2731073.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2731074.png)

![1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2731076.png)
